![molecular formula C14H10ClNOS B11849217 5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-51-4](/img/structure/B11849217.png)
5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family. Isothiazolones are known for their broad-spectrum antimicrobial properties, making them valuable in various industrial and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of 1-naphthylmethyl chloride with 5-chloro-3-isothiazolone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to an isothiazolidine ring.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
科学研究应用
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Employed as a preservative in paints, coatings, and personal care products due to its antimicrobial activity.
作用机制
The antimicrobial activity of 5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and ultimately causing cell death. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi.
相似化合物的比较
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone with strong antimicrobial properties.
1,2-Benzisothiazolin-3-one: Known for its use as a preservative in various products.
5-Chloro-2-methyl-4-isothiazolin-3-one: Commonly used in combination with other isothiazolones for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalen-1-ylmethyl group, which can enhance its lipophilicity and potentially improve its interaction with microbial cell membranes. This structural feature may contribute to its effectiveness as an antimicrobial agent compared to other isothiazolones.
属性
CAS 编号 |
918107-51-4 |
|---|---|
分子式 |
C14H10ClNOS |
分子量 |
275.8 g/mol |
IUPAC 名称 |
5-chloro-2-(naphthalen-1-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNOS/c15-13-8-14(17)16(18-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2 |
InChI 键 |
GWWMSDLDFYHRSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=C(S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



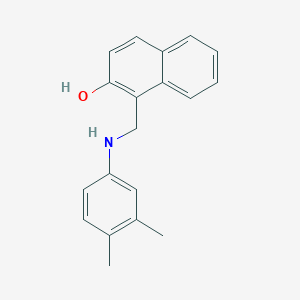
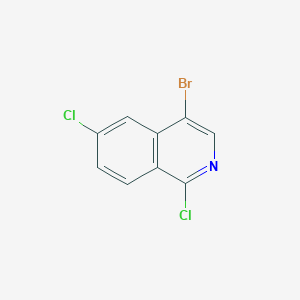
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)


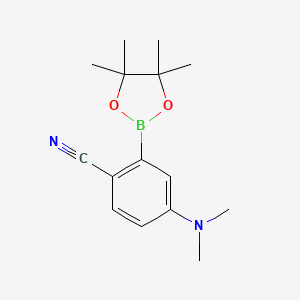
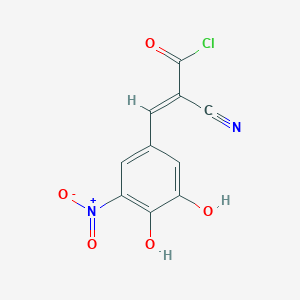
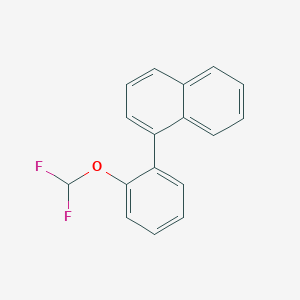
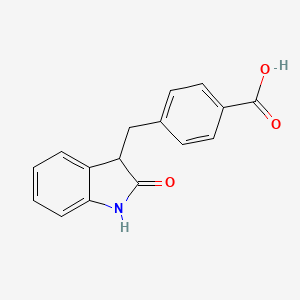

![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
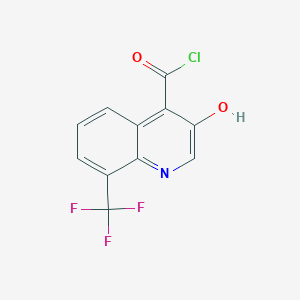
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
